

Technical Monograph: N-Ethylamine (Ethanamine- N)

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Compound of Interest

Compound Name: Ethylamine-15N

CAS No.: 88216-85-7

Cat. No.: B3334505

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Executive Summary & Utility

N-Ethylamine (

) is the stable isotopologue of ethylamine where the nitrogen-14 atom is replaced by nitrogen-15. Unlike the quadrupolar

N nucleus (

),

N is a spin-1/2 nucleus, making this molecule a "gold standard" probe for high-resolution NMR spectroscopy.

Primary Applications:

- pH Sensing: The chemical shift of the

N nucleus is highly sensitive to protonation state, serving as a non-invasive pH probe in biological media.

- Metabolic Flux Analysis: Used as a tracer to map nitrogen assimilation pathways in in vitro ADME studies.
- Scalar Coupling Calibration: Acts as a reference standard for calibrating
and
pulse sequences.

Structural Dynamics & Isotope Effects

While the Born-Oppenheimer approximation dictates that the electronic potential energy surface remains unchanged upon isotopic substitution, the vibrational dynamics differ significantly due to the increased mass of the nitrogen nucleus.

Geometric Parameters

The equilibrium geometry of

N-ethylamine mirrors its natural abundance counterpart, characterized by a tetrahedral nitrogen.

Parameter	Value (Experimental/Calc)	Impact of N Substitution
Bond Length ()	1.472 Å	Negligible (< 0.0001 Å contraction)
Bond Length ()	1.011 Å	Slight contraction (Zero-point energy effect)
Bond Angle ()	111.5°	Negligible
Hybridization		Unchanged

Vibrational Zero-Point Energy (ZPE)

The primary physical consequence of N labeling is the reduction in vibrational frequency () and Zero-Point Energy (ZPE), governed by the reduced mass () of the N-H and C-N oscillators.

Where

. The heavier

N (15.0001 Da) increases the reduced mass compared to

N (14.0031 Da), lowering the vibrational frequency. This lowering of ZPE stabilizes the bonds involving

N, which is the fundamental driver of the thermodynamic isotope effects described below.

Thermodynamics: pKa and Basicity

The acid dissociation constant () of the conjugate acid () is the critical parameter for method development.

The Value

- Standard

N-Ethylamine

:

(at 25°C)

- N-Isotope Effect (

):

to

units.

- Estimated

N-Ethylamine

:10.77 - 10.79

Mechanistic Explanation (Thermodynamic Cycle)

Researchers often assume isotopes do not affect reactivity, but in acid-base equilibria, the Equilibrium Isotope Effect (EIE) is measurable.

- Stiffness Rule: Heavy isotopes accumulate in the chemical species with the "stiffer" (higher force constant) bonds to maximize ZPE stabilization.
- Comparison: The N-H bonds in the positively charged ammonium species () are shorter and stiffer than those in the neutral free amine () due to the contraction of orbitals by the positive charge.

- Result:

N is thermodynamically more stable in the protonated (ammonium) form than the

N analogue. This makes the

N-ammonium ion slightly harder to deprotonate.

- Outcome:

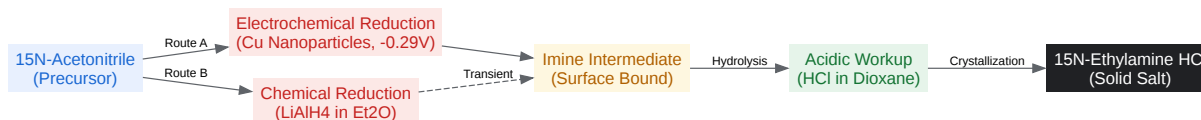
decreases;

increases.

Synthesis & Purification Protocols

Two primary routes are recommended: Route A (Electrochemical Reduction) for green chemistry applications, and Route B (Hydride Reduction) for maximum isotopic purity.

Synthesis Workflow (Graphviz)



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Figure 1: Dual pathways for the synthesis of

N-Ethylamine from

N-Acetonitrile.

Detailed Protocol: Route B (LiAlH₄ Reduction)

Recommended for small-scale, high-purity synthesis.

- Preparation: In a flame-dried 3-neck flask under Argon, suspend Lithium Aluminum Hydride () (1.2 eq) in anhydrous diethyl ether.
- Addition: Cool to 0°C. Add N-Acetonitrile (1.0 eq) dropwise. The reaction is exothermic; maintain temperature <10°C.
- Reflux: Allow to warm to room temperature, then reflux gently for 4 hours to ensure complete reduction of the nitrile to the primary amine.
- Quench (Fieser Method): Cool to 0°C. Carefully add water (mL), then 15% NaOH (mL), then water (mL) sequentially, where is grams of .

- Isolation: Filter the white aluminum salts. The filtrate contains

N-ethylamine.[1]

- Salt Formation: Bubble anhydrous HCl gas through the ether solution.

N-Ethylamine Hydrochloride will precipitate immediately as a hygroscopic white solid.

- Yield: Typically 85-92%.

Analytical Characterization (NMR)[2]

Characterization of

N-ethylamine requires accounting for the negative gyromagnetic ratio of

N (

rad

).

NMR Parameters Table

Parameter	Value	Notes
N Chemical Shift ()	38.0 ppm	Referenced to liq. (0 ppm). Upfield from .
Coupling	-73.0 Hz	One-bond coupling. Negative sign due to .
Coupling	-5 - 6 Hz	One-bond C-N coupling.
H Chemical Shift ()	2.85 ppm (CH ₂), 1.15 ppm (CH ₃)	Quartet and Triplet respectively.

Protocol: Determination of pKa via NMR Titration

This is the most accurate method to determine the specific of the labeled compound in your specific buffer system.

- Sample Prep: Dissolve 5 mM

N-ethylamine in

(with 10%

for lock). Add trace DSS (internal standard).

- Titration: Prepare a series of samples ranging from pH 8.0 to 13.0.

- Acquisition: Acquire 1D

N NMR (decoupled) or 2D

HSQC.

- Observation: The

N chemical shift will move significantly between the protonated form (

) and the free base (

).

- Calculation: Fit the observed chemical shift (

) to the Henderson-Hasselbalch derived equation:

References

- Synthesis & Reduction: Ma, X., et al. (2021). "Electrochemical reduction of acetonitrile to ethylamine." *Nature Communications*, 12, 1949.[2] [Link](#)
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Sources

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